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molecular formula C10H9FN2O2 B595426 Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1359655-87-0

Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B595426
M. Wt: 208.192
InChI Key: NGXRVKIDBAOAKL-UHFFFAOYSA-N
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Patent
US09174981B2

Procedure details

Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate (0.10 g, 0.48 mmol) and lithium hydroxide monohydrate (0.020 g, 0.48 mmol) were added to a mixture of water, THF and ethanol (1:2:1) and heated in a sealed vial at 65° C. for 6 hours. The solvent was removed by rotary evaporation to yield 87 mg of the desired product. MS (ES+APCI) m/z=181.1 (M+H).
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.02 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([C:11]([O:13]CC)=[O:12])=[CH:9][N:10]=2)[CH:7]=1.O.[OH-].[Li+].O.C1COCC1>C(O)C>[F:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([C:11]([OH:13])=[O:12])=[CH:9][N:10]=2)[CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
FC=1C=CC=2N(C1)C(=CN2)C(=O)OCC
Name
lithium hydroxide monohydrate
Quantity
0.02 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC=2N(C1)C(=CN2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 87 mg
YIELD: CALCULATEDPERCENTYIELD 100.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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